Methyl 4-amino-4-oxobutanoate
Overview
Description
Methyl 4-amino-4-oxobutanoate, also known by its CAS Number 53171-39-4, is a compound with a molecular weight of 131.13 . It is a solid substance under normal conditions .
Molecular Structure Analysis
The molecular formula of this compound is C5H9NO3 . The InChI Code is 1S/C5H9NO3/c1-9-5(8)3-2-4(6)7/h2-3H2,1H3,(H2,6,7) .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds like Methyl 4-oxobutanoate exhibit reactivity as both an ester and a ketone . They can undergo esterification reactions with alcohols, resulting in the formation of different esters .It should be stored in a dry place at a temperature between 2-8°C .
Scientific Research Applications
Molecular Docking and Structural Analysis
Methyl 4-amino-4-oxobutanoate derivatives have been extensively studied in molecular docking and structural analysis. For instance, a study on 4-[(2, 6 – dichlorophenyl) amino] 2 – methylidene 4 – oxobutanoic acid and its derivatives highlighted their potential as nonlinear optical materials due to their dipole moment and hyperpolarizability. These derivatives were found to inhibit Placenta Growth Factor (PIGF-1), indicating significant biological activities (Vanasundari et al., 2018).
Synthesis and Antiproliferative Activity
This compound derivatives have also been synthesized and evaluated for their antiproliferative activities. In a study, derivatives such as methyl 4-[[4-(2-methylthiazol-4-yl)phenyl]amino]-4-oxobutanoate were identified as potential inhibitors of DNA gyrase-ATPase activity, suggesting their use in the treatment of certain cancers (Yurttaş et al., 2022).
Cytotoxic and Antiviral Activities
Compounds including methyl 4-((1-hydroxy-3-methylpentan-2-yl)amino)–3-methyl-4-oxobutanoate were isolated from deep sea-derived fungi and evaluated for their cytotoxic and antiviral activities. This suggests a potential application in developing treatments for viral infections and certain types of cancer (Luo et al., 2018).
Biosynthesis of Ethylene from Methionine
This compound has been identified as a putative intermediate in the biosynthesis of ethylene from methionine. This discovery is significant in understanding the metabolic pathways in various organisms, including bacteria and fungi (Billington et al., 1979).
Fluorescent Probes for Molecular Diagnosis
This compound derivatives have been used to develop fluorescent probes for β-amyloids, aiding in the molecular diagnosis of Alzheimer's disease. This highlights their significance in neuroscience and diagnostic research (Fa et al., 2015).
Chiral Intermediates in Pharmaceutical Synthesis
These compounds have been utilized as chiral intermediates in the synthesis of pharmaceuticals. For instance, methyl (3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate is a key intermediate in producing sitagliptin, a medication for diabetes (Zhang Xingxian, 2012).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
While specific future directions for Methyl 4-amino-4-oxobutanoate are not available, it’s worth noting that similar compounds are being studied for their potential applications in various fields. For instance, aminoglycosides are being researched for their potential in treating multi-drug resistant Gram-negative pathogens .
Mechanism of Action
Target of Action
Methyl 4-amino-4-oxobutanoate is a small molecule with the molecular formula C5H9NO3 It is known to be involved in various synthetic pathways .
Mode of Action
It is known to participate in diverse synthetic pathways, indicating its potential role in various biochemical reactions .
Pharmacokinetics
Its molecular weight of131.13 suggests that it may have good bioavailability, as molecules under 500 Daltons typically have better absorption and distribution profiles.
Result of Action
Given its involvement in various synthetic pathways , it is likely to influence the synthesis of other molecules, potentially affecting cellular functions and processes.
Action Environment
It is known to be stable under normal temperatures and sealed in dry conditions , suggesting that it may be sensitive to moisture and temperature changes.
Biochemical Analysis
Biochemical Properties
It is known that this compound can participate in various biochemical reactions due to the presence of the carbonyl group, which adds versatility to its applications .
Molecular Mechanism
It is known that this compound exhibits reactivity as both an ester and a ketone . This suggests that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that this compound is highly soluble in water, ethanol, and other polar solvents . This property could potentially influence its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.
Transport and Distribution
Given its solubility in polar solvents , it is plausible that it could interact with various transporters or binding proteins, and could potentially influence its localization or accumulation.
Properties
IUPAC Name |
methyl 4-amino-4-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-9-5(8)3-2-4(6)7/h2-3H2,1H3,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HURZMSZDVGMYKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20502233 | |
Record name | Methyl 4-amino-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20502233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53171-39-4 | |
Record name | Methyl 4-amino-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20502233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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